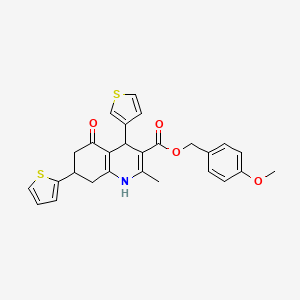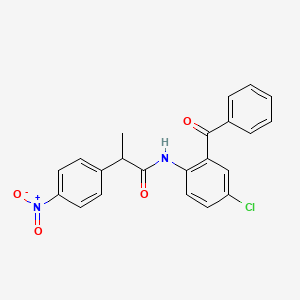![molecular formula C16H13ClN4O3S B4074789 3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4074789.png)
3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole
Übersicht
Beschreibung
3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Wirkmechanismus
In More Detail: Further studies are needed to investigate the mechanism of action of this compound in more detail.
5. Investigating its Potential Applications in Other Diseases: This compound may have potential applications in other diseases such as autoimmune diseases and metabolic disorders.
Conclusion:
3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively investigated. Although this compound has several advantages and limitations for lab experiments, there are several future directions for research that may lead to the development of potential therapies for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Bioactivity: This compound has potent bioactivity, which makes it an excellent candidate for investigating its potential applications in scientific research.
2. Easy Synthesis: This compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
3. Diverse Applications: This compound has diverse applications in various fields such as cancer research, neurological disorders, and cardiovascular diseases.
Some of the limitations of this compound include:
1. Limited Solubility: This compound has limited solubility in aqueous solutions, which may limit its use in some lab experiments.
2. Potential Toxicity: This compound may have potential toxicity, which may limit its use in some lab experiments.
3. Lack of Clinical Studies: This compound has not been extensively studied in clinical trials, which may limit its potential applications in human diseases.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole. Some of these directions include:
1. Investigating its Potential Applications in Combination Therapy: This compound may have potential applications in combination therapy with other chemotherapeutic agents for cancer treatment.
2. Studying its Potential Applications in Immunotherapy: This compound may have potential applications in immunotherapy for cancer treatment.
3. Investigating its Potential Applications in Gene Therapy: This compound may have potential applications in gene therapy for the treatment of various diseases.
4. Studying its
Wissenschaftliche Forschungsanwendungen
3-[(4-chloro-2-nitrophenyl)thio]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively investigated. Some of the areas where this compound has been studied include:
1. Cancer Research: This compound has been shown to have potential anticancer properties. It has been investigated as a potential chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: This compound has been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and may help in preventing or slowing down the progression of these disorders.
3. Cardiovascular Diseases: This compound has also been studied for its potential applications in treating cardiovascular diseases such as hypertension and atherosclerosis. It has been shown to have vasodilatory properties and may help in improving blood flow and reducing blood pressure.
Eigenschaften
IUPAC Name |
3-(4-chloro-2-nitrophenyl)sulfanyl-4-methyl-5-(phenoxymethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c1-20-15(10-24-12-5-3-2-4-6-12)18-19-16(20)25-14-8-7-11(17)9-13(14)21(22)23/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLRBYCJDGNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chlorobenzamide](/img/structure/B4074706.png)
![1-[2-(4-fluorophenoxy)ethyl]azepane oxalate](/img/structure/B4074712.png)

![1-[2-(4-ethoxyphenoxy)ethyl]piperazine oxalate](/img/structure/B4074727.png)

![N-allyl-N-[2-(2-tert-butylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074754.png)
![N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4074762.png)
![{2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074769.png)
![methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4074772.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074775.png)
![2-[(1-azepanylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4074780.png)
![ethyl 4-[3-(1-azepanyl)propoxy]benzoate oxalate](/img/structure/B4074783.png)

![1-[3-(2-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074812.png)